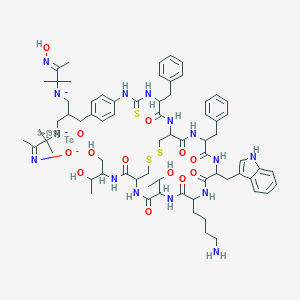
Tc 99m Pnao-sms
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Tc 99m Pnao-sms]” is a complex organic molecule that includes a technetium-99 core. Technetium-99 is a radioactive isotope commonly used in medical imaging and diagnostic procedures due to its favorable half-life and gamma-ray emission properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the incorporation of the technetium-99 isotope. Each step would require specific reagents, catalysts, and conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers and radiolabeling equipment to ensure precision and safety. The process would need to comply with stringent regulatory standards due to the radioactive nature of technetium-99.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: Due to the presence of multiple functional groups, the compound can participate in redox reactions.
Substitution: The aromatic rings and amide groups can undergo substitution reactions.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Reaction conditions would vary depending on the specific step in the synthesis or modification process.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while hydrolysis would break the compound into smaller peptide fragments.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a radiolabeled tracer to study complex biochemical pathways.
Biology
In biology, it could be used to label proteins or other biomolecules for imaging studies.
Medicine
In medicine, the compound could serve as a diagnostic agent in nuclear medicine, particularly for imaging tumors or other abnormalities.
Industry
In industry, it could be used in the development of new diagnostic tools or therapeutic agents.
Wirkmechanismus
The mechanism of action would involve the binding of the compound to specific molecular targets, such as proteins or receptors. The technetium-99 core would emit gamma rays, which can be detected using imaging equipment to provide detailed pictures of the target tissues or organs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Technetium-99m Sestamibi: Used in myocardial perfusion imaging.
Technetium-99m MDP: Used in bone scans.
Technetium-99m HMPAO: Used in brain imaging.
Uniqueness
The uniqueness of the compound lies in its specific structure, which may offer advantages in terms of binding affinity, stability, or imaging resolution compared to other technetium-99 compounds.
Eigenschaften
CAS-Nummer |
151956-25-1 |
|---|---|
Molekularformel |
C70H96N15O13S3Tc |
Molekulargewicht |
1550.7 g/mol |
IUPAC-Name |
[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C70H97N15O12S3.O.Tc/c1-41(87)57(38-86)79-66(94)59-40-100-99-39-58(80-63(91)55(33-46-21-13-10-14-22-46)82-68(98)75-50-28-26-47(27-29-50)31-48(35-73-69(5,6)43(3)84-96)36-74-70(7,8)44(4)85-97)65(93)77-54(32-45-19-11-9-12-20-45)62(90)78-56(34-49-37-72-52-24-16-15-23-51(49)52)64(92)76-53(25-17-18-30-71)61(89)83-60(42(2)88)67(95)81-59;;/h9-16,19-24,26-29,37,41-42,48,53-60,72,86-88,96-97H,17-18,25,30-36,38-40,71H2,1-8H3,(H,76,92)(H,77,93)(H,78,90)(H,79,94)(H,80,91)(H,81,95)(H,83,89)(H2,75,82,98);;/q-2;;+3/p-1/b84-43-,85-44+;;/i;;1+1 |
InChI-Schlüssel |
GTMBGRSFXIOYDK-LKQYUXJMSA-M |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)C(=NO)C)C[N-]C(C)(C)C(=N[O-])C)C(=O)NC(CO)C(C)O)O.O=[Tc+3] |
Isomerische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)/C(=N/O)/C)C[N-]C(C)(C)/C(=N/[O-])/C)C(=O)NC(CO)C(C)O)O.O=[99Tc+3] |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)C(=NO)C)C[N-]C(C)(C)C(=N[O-])C)C(=O)NC(CO)C(C)O)O.O=[Tc+3] |
Synonyme |
Tc 99m PnAO-SMS technetium Tc 99m 6-(4-thioureabenzyl)-3,3,9,9-tetramethyl-4,8-diazaundecane-phenylalanine(1)-octreotide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















